tert-butyl N-[1-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]carbamate
Description
This compound (CAS: 1024286-73-4) is a heterocyclic carbamate derivative with a molecular formula of C₁₁H₂₁N₅O₂S and a molecular weight of 287.38 g/mol . It features a 1,2,4-triazole core substituted with an amino (-NH₂) and sulfanyl (-SH) group at positions 4 and 5, respectively. The tert-butyl carbamate moiety is attached via a 2-methylpropyl side chain. Its structural uniqueness lies in the combination of hydrogen-bonding (amino) and nucleophilic (sulfanyl) groups, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
tert-butyl N-[1-(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-2-methylpropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O2S/c1-6(2)7(8-14-15-9(19)16(8)12)13-10(17)18-11(3,4)5/h6-7H,12H2,1-5H3,(H,13,17)(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGQCFGICOPAIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NNC(=S)N1N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is an important intermediate in the synthesis ofceftolozane , a fifth-generation cephalosporin antibiotic. Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.
Mode of Action
Ceftolozane works by binding to penicillin-binding proteins, inhibiting bacterial cell wall synthesis, and leading to cell death.
Biochemical Pathways
The compound is synthesized via amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine.
Biological Activity
Tert-butyl N-[1-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
The compound's molecular formula is with a molecular weight of 287.38 g/mol. It is characterized by the presence of a triazole ring and a sulfanyl group, which are known to contribute to its biological activities.
Target of Action : this compound serves as an intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic.
Mode of Action : Ceftolozane acts by binding to penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis, which ultimately leads to bacterial cell death. This mechanism highlights the potential of the compound in developing effective antimicrobial agents against resistant strains.
Antimicrobial Activity
Recent studies have shown that derivatives of carbamate compounds exhibit significant antimicrobial properties. The specific compound has been linked to promising results against various bacterial strains. For instance:
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate inhibition | |
| Staphylococcus aureus | High inhibition | |
| Mycobacterium tuberculosis | Moderate inhibition |
These findings suggest that the compound could be developed into an effective antimicrobial agent.
Anticancer Potential
The 1,2,4-triazole derivatives have been studied for their anticancer properties. In vitro studies indicate that compounds similar to this compound show cytotoxic effects against various cancer cell lines:
These results indicate the compound's potential as an anticancer agent.
Case Studies
A notable study published in 2020 investigated the synthesis and biological activity of various triazole derivatives, including those containing sulfanyl groups. The study reported that compounds with structural similarities to this compound demonstrated significant antimicrobial and anticancer activities. The researchers highlighted that modifications in the side chains could enhance these biological properties further .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Based Carbamates with Alkyl/Aryl Substituents
Compound A : tert-Butyl N-[(4-cyclopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]carboxylate (PI-19415)
- Molecular Formula : C₁₁H₁₈N₄O₂S
- Molecular Weight : 270.35 g/mol
- Key Features: Cyclopropyl substituent at position 4 of the triazole and a methyl carboxylate linker. Lacks the amino group present in the target compound.
Compound B : tert-Butyl N-[(4-butyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]carbamate (PI-19416)
- Molecular Formula : C₁₂H₂₂N₄O₂S
- Molecular Weight : 286.39 g/mol
- Key Features: Butyl substituent at position 4 and a methyl carbamate linker. Similar sulfanyl group but lacks the amino functionality.
- Implications : The butyl group increases hydrophobicity, likely lowering aqueous solubility compared to the target compound .
Compound C : tert-Butyl N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate (CAS: 1461715-43-4)
- Molecular Formula : C₁₆H₂₂N₄O₂
- Molecular Weight : 302.37 g/mol
- Key Features : Phenyl and methyl substituents on the triazole, connected via an ethyl chain.
Functional Group and Reactivity Comparison
| Feature | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Amino Group (-NH₂) | Present | Absent | Absent | Absent |
| Sulfanyl Group (-SH) | Present | Present | Present | Absent |
| Substituent at Position 4 | Amino | Cyclopropyl | Butyl | Methyl |
| Linker Chain | 2-Methylpropyl | Methyl | Methyl | Ethyl |
| Molecular Weight (g/mol) | 287.38 | 270.35 | 286.39 | 302.37 |
Research and Application Insights
- Medicinal Chemistry: The target compound’s amino and sulfanyl groups make it a candidate for enzyme inhibition (e.g., via metal chelation) or prodrug strategies. In contrast, Compound C’s phenyl group may favor kinase targeting .
- Material Science : The sulfanyl group’s nucleophilicity supports polymer crosslinking, whereas Compound A’s cyclopropyl group could enhance thermal stability .
Q & A
Basic: What synthetic strategies are recommended for preparing tert-butyl N-[1-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]carbamate, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the coupling of tert-butyl carbamate with functionalized triazole derivatives. Key steps include:
- Palladium-catalyzed cross-coupling : Used to introduce the triazole moiety under inert conditions. Cesium carbonate in 1,4-dioxane is a common base/solvent system to enhance reactivity .
- Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is strategically employed to protect reactive amino and sulfanyl groups during intermediate steps .
- Optimization : Reaction efficiency is improved by controlling temperature (0–25°C), using thin-layer chromatography (TLC) for progress monitoring, and employing automated flow reactors for scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
